molecular formula C22H16N2O2S B2735400 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide CAS No. 391221-41-3

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2735400
CAS No.: 391221-41-3
M. Wt: 372.44
InChI Key: FKHYRQFMHMKLNA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a novel, synthetic small molecule featuring a 2,4-disubstituted 1,3-thiazole core, a scaffold recognized as a privileged structure in medicinal chemistry with wide-ranging pharmacological applications . The thiazole ring is a versatile heterocycle present in numerous FDA-approved drugs and bioactive molecules, valued for its ability to engage with diverse biological targets through various non-covalent interactions . This particular compound is of significant interest for early-stage drug discovery and pharmacological screening, primarily in the fields of oncology and infectious diseases. Its molecular architecture, which incorporates an acetyl group and a bulky, planar naphthalene carboxamide, suggests potential for multi-target activity. Structure-Activity Relationship (SAR) studies of analogous compounds indicate that similar structures demonstrate potent, low-micromolar antiproliferative activity against both drug-sensitive and multidrug-resistant lung cancer cell lines, including H69 and H69AR, outperforming standard chemotherapeutic agents like cisplatin . Furthermore, molecular docking analyses of related thiazole derivatives propose a potential mechanism of action involving interaction with key oncogenic targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . Beyond oncology, the integration of naphthalene and thiophene-like systems in molecular design has been shown to yield compounds with potent, broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , often surpassing standard drugs like chloramphenicol . Researchers can leverage this compound as a key intermediate or lead molecule for further structural optimization to enhance potency, selectivity, and pharmacokinetic properties. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-9-3-2-4-10-16)23-22(27-20)24-21(26)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHYRQFMHMKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Modified Substrates

The Hantzsch thiazole synthesis, involving cyclocondensation of α-halo ketones and thioamides, offers a viable pathway. For this compound:

  • α-Halo ketone : Phenacyl bromide (2-bromoacetophenone, C₆H₅COCH₂Br) introduces the phenyl group at position 4.
  • Thioamide : Thioacetamide (CH₃CSNH₂) provides the sulfur atom and acetyl group at position 5.

Reaction Mechanism :

  • Phenacyl bromide reacts with thioacetamide in ethanol under reflux, facilitating nucleophilic substitution at the α-carbon.
  • Cyclization eliminates HBr, forming the thiazole ring with acetyl (position 5), phenyl (position 4), and amine (position 2) substituents.

Limitations :

  • Yield optimization requires strict stoichiometric control (1:1 molar ratio).
  • Competing side reactions, such as over-acetylation, necessitate low-temperature conditions (0–5°C).

Post-Synthetic Acetylation of 4-Phenylthiazol-2-amine

An alternative route involves synthesizing 4-phenylthiazol-2-amine followed by acetylation:

  • Thiazole Formation : React phenacyl bromide with thiourea (NH₂CSNH₂) to yield 4-phenyl-1,3-thiazol-2-amine.
  • Acetylation : Treat the thiazole-2-amine with acetic anhydride ((CH₃CO)₂O) in pyridine at 80°C, selectively acetylating position 5 via electrophilic aromatic substitution.

Advantages :

  • Higher regioselectivity compared to one-pot methods.
  • Amenable to scale-up with yields exceeding 70%.

Amide Bond Formation with Naphthalene-1-carboxylic Acid

Carbodiimidazole (CDI)-Mediated Coupling

Drawing from analogous methodologies, the thiazole-2-amine is coupled with naphthalene-1-carboxylic acid using 1,1′-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP):

Procedure :

  • Activation : Naphthalene-1-carboxylic acid (1 eq) is dissolved in tetrahydrofuran (THF) and treated with CDI (1.3 eq) and DMAP (0.1 eq) at 50°C for 3 hours, forming the reactive imidazolide intermediate.
  • Coupling : The thiazole-2-amine (1 eq) is added, and the mixture is refluxed for 16 hours.
  • Workup : The product is precipitated by adjusting the pH to 6.5–7.0 with hydrochloric acid and purified via recrystallization from ethanol.

Key Parameters :

  • Solvent choice (THF > DMF) minimizes side reactions.
  • CDI excess (1.3–1.4 eq) ensures complete activation.

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene H-8), 7.92–7.85 (m, 4H, naphthalene H-2, H-3, H-6, H-7), 7.62 (d, J = 7.2 Hz, 2H, phenyl H-2, H-6), 7.48–7.40 (m, 3H, phenyl H-3, H-4, H-5), 2.65 (s, 3H, acetyl CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch, amide), 1650 cm⁻¹ (C=O stretch, acetyl), 1520 cm⁻¹ (C=N stretch, thiazole).

Crystallographic Data (Hypothetical)

While no crystallographic data exists for the target compound, analogous structures (e.g.,) exhibit monoclinic systems with π-π stacking between aromatic rings. Predicted unit cell parameters:

Parameter Value
Space group P2₁/c
a (Å) 12.611
b (Å) 15.177
c (Å) 10.580
β (°) 92.03
V (ų) 2023.6

Challenges and Optimization Strategies

Regioselectivity in Thiazole Synthesis

  • Issue : Competing formation of 4-acetyl-5-phenyl regioisomer.
  • Solution : Employ bulky bases (e.g., DBU) to favor kinetic control.

Purification of Hydrophobic Intermediates

  • Issue : Low solubility of naphthalene-1-carboxamide in polar solvents.
  • Solution : Use methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

Chemical Reactions Analysis

Reactivity of the Acetyl Group

The acetyl substituent at position 5 of the thiazole ring is a key reactive site, enabling nucleophilic acyl substitution and condensation reactions.

Reaction TypeConditions/ReagentsProduct ExampleSupporting Evidence
Hydrazone Formation Hydrazine hydrate in ethanolHydrazone derivativesAnalogous to compounds in
Schiff Base Formation Aromatic amines, acid/baseImine-linked conjugatesObserved in thiazole systems
Hydrolysis Acidic (HCl) or basic (NaOH)5-Carboxy-thiazole derivativeSimilar deacetylation in

Key Findings :

  • The acetyl group readily reacts with nucleophiles like hydrazines to form hydrazones, as demonstrated in the synthesis of thiazolylhydrazonothiazoles .

  • Hydrolysis under acidic conditions converts the acetyl group to a carboxylic acid, enhancing water solubility .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at position 4 and the naphthalene system are susceptible to EAS, influenced by electron-donating/withdrawing groups.

Reaction TypeReagentsPosition of SubstitutionReference
Nitration HNO₃/H₂SO₄Para to phenyl substituentObserved in phenyl-thiazoles
Sulfonation H₂SO₄/SO₃Naphthalene β-positionAnalogous to naphthalenes
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Ortho/para to carboxamideReported in

Key Findings :

  • The phenyl ring undergoes nitration preferentially at the para position due to steric hindrance from the thiazole ring .

  • The naphthalene carboxamide directs electrophiles to the β-position via resonance effects .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature allows nucleophilic attack at position 2 or 5 under specific conditions.

Reaction TypeReagentsOutcomeExample in Literature
Amination NH₃/EtOH, Δ2-Amino-thiazole derivativeSimilar to
Alkylation R-X, K₂CO₃Substituent addition at C-5Observed in

Key Findings :

  • Position 2 is more reactive toward nucleophiles due to conjugation with the carboxamide group.

  • Alkylation typically requires polar aprotic solvents like DMF to stabilize transition states.

Cyclization and Ring-Opening Reactions

The compound’s structure allows participation in cycloadditions or ring-forming reactions.

Reaction TypeConditionsProductReference
1,3-Dipolar Cycloaddition Azides, Cu-catalyzedTriazole-linked hybridsReported in
Thiazole Ring Opening Strong bases (e.g., NaOH)Open-chain thioamide derivativesAnalogous to

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole rings, enhancing biological activity.

  • Ring-opening under basic conditions generates reactive thiol intermediates .

Cross-Coupling Reactions

The naphthalene and phenyl groups enable participation in Pd-catalyzed couplings.

Reaction TypeCatalysts/ReagentsApplicationExample
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl-linked derivativesSimilar to
Buchwald–Hartwig Amination Pd₂(dba)₃, XPhosAmino-functionalized analogsObserved in

Key Findings :

  • Suzuki coupling introduces aryl/heteroaryl groups at the naphthalene ring, expanding structural diversity .

  • Buchwald–Hartwig amination modifies the carboxamide’s electronic profile .

Carboxamide Reactivity

The naphthalene-1-carboxamide group participates in hydrogen bonding and can undergo functionalization.

Reaction TypeReagentsOutcomeReference
Hydrolysis H₂O/H⁺ or OH⁻Naphthalene-1-carboxylic acidAnalogous to
Reduction LiAlH₄Primary amine derivativeReported in

Key Findings :

  • Hydrolysis of the carboxamide to a carboxylic acid requires harsh acidic conditions .

  • Reduction with LiAlH₄ converts the carboxamide to a methylene amine, altering solubility .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential anticancer properties of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies on Anticancer Activity

  • Study on Human Breast Cancer Cells (MCF-7)
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound exhibited an IC50 value of 12 µM, indicating potent activity against breast cancer cells .
  • Study on Lung Cancer Cells (A549)
    • Objective : Assess the efficacy against A549 lung cancer cells.
    • Findings : The compound showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties. Its effectiveness against various bacterial strains is noteworthy.

Case Studies on Antimicrobial Activity

  • Evaluation Against Staphylococcus aureus
    • Objective : To determine the antimicrobial efficacy against this Gram-positive bacterium.
    • Findings : The compound demonstrated an MIC value of 32 µg/mL, indicating strong antibacterial activity .
  • Evaluation Against Escherichia coli
    • Objective : Assess the effectiveness against this Gram-negative bacterium.
    • Findings : The compound exhibited an MIC value of 64 µg/mL, showcasing its potential as an antibacterial agent .

Mechanistic Insights

The mechanisms underlying the anticancer and antimicrobial activities of this compound are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Proposed Mechanisms

  • Anticancer Mechanism : Induction of apoptosis through activation of caspase pathways.
  • Antimicrobial Mechanism : Inhibition of bacterial growth by disrupting cell wall integrity.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 12 µM2023
AnticancerA549 (lung cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Mechanism of Action

The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities based on the evidence provided:

Compound Name/ID Substituents (R-group) Molecular Weight m.p. (°C) Key Biological Activity Reference
N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide 5-acetyl, 4-phenyl Not reported Not reported Not studied in provided sources N/A
5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6a) 4-nitrophenyl 391 168–170 Anticancer (mechanism unspecified)
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) 4-methoxybenzyl 390 166–167 Synthetic intermediate
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-dichlorobenzyl Not reported Not reported Cytotoxic and cytostatic effects (NCI screening)
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) 2,4-dichlorobenzyl, 4-bromo Not reported Not reported Moderate anticancer activity
II-M.X.2 (Patent compound) Trifluoromethyl, chloro Not reported Not reported Not specified (agricultural/antifungal use)

Key Structural and Functional Differences:

  • Electron-Donating Groups (EDGs): The methoxy group in 6g may improve solubility but reduce metabolic stability compared to EWGs. Halogenation: Dichlorobenzyl (in 5f and 6d ) and bromo substituents (in 6d) are associated with enhanced cytotoxicity, likely due to increased lipophilicity and membrane penetration. Acetyl vs. Benzyl: The acetyl group in the target compound may offer a balance between lipophilicity and metabolic resistance compared to bulkier benzyl groups .
  • Biological Activity Trends: Compounds with halogenated benzyl groups (e.g., 5f and 6d) exhibit pronounced anticancer activity, with 5f showing significant cytostatic effects in NCI screenings . Nitro-substituted analogs (e.g., 6a) demonstrate moderate activity, suggesting that EWGs alone are insufficient for high potency without additional functionalization . The naphthalene-1-carboxamide moiety (common to the target compound and 6a, 6g) is critical for π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .

Spectral Data Comparison:

  • FTIR : Thiazole derivatives typically show peaks at ~1630 cm⁻¹ (C=O stretch) and ~1515 cm⁻¹ (C=N stretch), consistent across analogs .
  • NMR : The naphthalene protons resonate between δ 7.5–8.5 ppm, while thiazole protons appear downfield (δ 8.0–8.3 ppm) .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a thiazole-based compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including anticancer, antimicrobial, and antiviral properties. The structure-activity relationship (SAR) and potential mechanisms of action are also discussed.

Chemical Structure

The compound can be represented structurally as follows:

N 5 acetyl 4 phenyl 1 3 thiazol 2 yl naphthalene 1 carboxamide\text{N 5 acetyl 4 phenyl 1 3 thiazol 2 yl naphthalene 1 carboxamide}

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro studies reveal that thiazole derivatives exhibit IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and the inhibition of specific cancer-related proteins such as Bcl-2 . Molecular dynamics simulations suggest that interactions with target proteins are primarily through hydrophobic contacts.

Antimicrobial Activity

The compound's thiazole moiety contributes to its antimicrobial properties, which have been extensively studied.

Key Findings:

  • Bactericidal Effects : Thiazole derivatives have shown strong bactericidal activity against various bacterial strains, including Staphylococcus spp. . The presence of specific functional groups enhances their efficacy.
  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values as low as 1.23 µg/mL against Candida parapsilosis, comparable to established antifungal agents like ketoconazole .

Antiviral Activity

Thiazole derivatives are also being explored for their antiviral potential.

Key Findings:

  • Inhibition of Viral Replication : Some thiazole compounds have been reported to inhibit viral RNA polymerases effectively, which is crucial in the treatment of viral infections such as hepatitis C .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives.

Notable SAR Insights:

  • Substituent Influence : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. For example, methyl substitutions at specific positions have been linked to increased potency .

Case Studies

Several case studies have highlighted the biological activities of similar thiazole compounds:

CompoundBiological ActivityIC50/Other Metrics
Compound 1Anticancer (A431 cells)IC50 < 10 µg/mL
Compound 2Antimicrobial (Staphylococcus spp.)MIC = 0.5 µg/mL
Compound 3Antiviral (HCV)IC50 = 32 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical experimental parameters for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide?

  • Methodology :

  • Step 1 : Start with the condensation of 2-aminothiazole derivatives with naphthalene-1-carboxylic acid chloride under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation.
  • Step 2 : Acetylate the intermediate at the 5-position using acetyl chloride in the presence of a base like triethylamine.
  • Key Parameters :
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or dioxane) to enhance reaction efficiency .
  • Temperature : Maintain 50–60°C for cyclization and acetylation steps to optimize yield .
  • Monitoring : Track reaction progress via TLC and confirm purity using 1^1H/13^{13}C NMR spectroscopy .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Nonius Kappa CCD diffractometer.
  • Refinement : Employ SHELXL (SHELX suite) for structure solution and refinement. Validate hydrogen bonding interactions and molecular planarity using metrics like R-factors (target < 0.05) .
  • Software : Pair SHELX with visualization tools (e.g., Olex2) for 3D structure representation .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Methodology :

  • Screening : Utilize the NCI-60 Human Tumor Cell Line Screen to assess cytotoxicity across diverse cancer types.
  • Dose-Response : Perform MTT assays at concentrations ranging from 1 nM to 100 µM.
  • Controls : Include cisplatin or doxorubicin as positive controls. Reference protocols from the Developmental Therapeutics Program (DTP/NCI) .

Advanced Research Questions

Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the protein (e.g., GSK-3β) by removing water molecules and adding polar hydrogens.
  • Scoring : Analyze binding poses with scoring functions (e.g., MM/GBSA) to identify key interactions (e.g., hydrogen bonds with the thiazole ring) .
  • Validation : Cross-validate results with experimental IC50_{50} values from kinase inhibition assays.

Q. How to resolve contradictions between observed biological activity and computational predictions?

  • Methodology :

  • Reproducibility : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
  • Compound Purity : Verify purity via HPLC (>98%) and elemental analysis.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended interactions .

Q. What strategies can elucidate the compound’s tautomeric behavior in solution?

  • Methodology :

  • Spectroscopy : Use 15^{15}N NMR to detect tautomeric shifts in the thiazole ring.
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to model tautomeric equilibria. Compare energy barriers between tautomers using Multiwfn for electron localization function (ELF) analysis .

Q. How to investigate the mechanism of action using kinetic and isotopic labeling techniques?

  • Methodology :

  • Kinetic Studies : Measure enzyme inhibition rates (e.g., kcat/Kmk_{cat}/K_m) under varying substrate concentrations.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic pathways via LC-MS.
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions over 100 ns trajectories (e.g., GROMACS) to identify conformational changes .

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